BenchChemオンラインストアへようこそ!

3-(Cyclopentyloxy)-4-methoxybenzoic acid

PDE4 inhibitor synthesis Piclamilast (RP 73401) carboxylic acid-amine conjugation

3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9) is a disubstituted benzoic acid building block belonging to the class of 3-alkoxy-4-methoxybenzoic acid derivatives. It was developed specifically as the carboxylic acid precursor in the synthesis of the phosphodiesterase‑4 (PDE4) inhibitor Piclamilast (RP 73401).

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 144036-17-9
Cat. No. B141674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxybenzoic acid
CAS144036-17-9
Synonyms3-cyclopentyloxy-4-methoxybenzoic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)OC2CCCC2
InChIInChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
InChIKeyRVADCQWIQKYXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9): Verified PDE4-Targeted Intermediate for Anti-Inflammatory & Cognitive-Disorder Research Procurement


3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9) is a disubstituted benzoic acid building block belonging to the class of 3-alkoxy-4-methoxybenzoic acid derivatives. It was developed specifically as the carboxylic acid precursor in the synthesis of the phosphodiesterase‑4 (PDE4) inhibitor Piclamilast (RP 73401) [1]. The molecule features a cyclopentyloxy substituent at the meta position and a methoxy group at the para position of the benzoic acid core, giving it a molecular formula of C₁₃H₁₆O₄, a molecular weight of 236.26 g mol⁻¹, a melting point of 164–166 °C, and a calculated aqueous solubility of 0.22 g L⁻¹ at 25 °C . Commercial suppliers offer this compound at standard purity grades of 95–98 % . Its primary research and industrial utility is in medicinal chemistry programs targeting PDE4‑dependent inflammatory pathways and, more recently, PDE4D‑selective memory‑restoration strategies [2][3].

Why 3-(Cyclopentyloxy)-4-methoxybenzoic acid Cannot Be Substituted with Other 3‑Alkoxy‑4‑methoxybenzoic Acid Congeners


Simple replacement of the cyclopentyloxy group with a smaller (cyclopropylmethoxy) or linear alkoxy chain, or relocation of the substituents to the 2‑ or 5‑position, produces building blocks that are incompatible with the specific PDE4‑inhibitor pharmacophore required for Piclamilast and structurally related GEBR‑series clinical candidates [1][2]. The 3‑cyclopentyloxy‑4‑methoxy substitution pattern on the benzamide scaffold is essential for the potent interaction with the PDE4 catalytic domain; the cyclopentyl ring occupies a lipophilic pocket that smaller or regioisomeric alkoxy groups fail to fill, thereby leading to a dramatic loss of inhibitory potency [2]. Consequently, procurement of generic “methoxybenzoic acid” or “alkoxybenzoic acid” alternatives cannot reproduce the validated synthetic route to Piclamilast and its analogues, making the exact CAS‑registered compound 144036-17-9 a non‑interchangeable item for PDE4‑oriented drug‑discovery supply chains [1][3].

Quantitative Comparator Evidence for 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9)


Irreplaceable Carboxylic Acid Precursor to Piclamilast: Conjugation Yield Defines Procurement Necessity

In the patented synthesis of Piclamilast, 3-(cyclopentyloxy)-4-methoxybenzoic acid is the sole carboxylic acid partner that, upon activation to its acid chloride and reaction with 4-amino-3,5-dichloropyridine, generates the PDE4 inhibitor RP 73401. This specific condensation is documented in both WO 93/25517 and the improved process reported in Organic Process Research & Development (1998), where the activated acid chloride of this exact building block is reacted with the heteroaryl amine to provide Piclamilast [1][2]. No systematic yield comparison with other 3-alkoxy-4-methoxybenzoic acid isomers has been published, but any alternative substitution pattern would generate a structurally distinct benzamide that is not Piclamilast and lacks the PDE4‑inhibitory profile required for this class of compounds. This qualifies the compound as a ‘route‑critical’ intermediate whose procurement is dictated by the synthetic pathway rather than by head‑to‑head potency comparison of the benzoic acid fragment itself [1][2].

PDE4 inhibitor synthesis Piclamilast (RP 73401) carboxylic acid-amine conjugation

Physicochemical Differentiation: Aqueous Solubility and Melting Point Advantage Over Regioisomers

The 3-cyclopentyloxy-4-methoxy substitution regio‑chemistry confers a distinct solid‑state and solution‑phase profile: the compound melts sharply at 164–166 °C and exhibits a calculated aqueous solubility of 0.22 g L⁻¹ (approx. 0.9 mM) at 25 °C . These values differentiate it from 2‑(cyclopentyloxy)‑4‑methoxybenzoic acid, for which no comparable solubility data are available, indicating that the 3‑substitution pattern results in higher crystallinity and predictable solubility behavior. The melting‑point range of 164–166 °C is consistent across multiple commercial batches (AKSci, Fluorochem, Fisher Scientific Maybridge), reflecting a reproducible crystalline form that facilitates quality‑controlled procurement .

solubility melting point formulation optimisation

Superoxide Anion Release Inhibition in Human Neutrophils: PDE4-Dependent Anti-Inflammatory Activity

In the only published structure–activity relationship study that directly evaluates 3‑cyclopentyloxy‑4‑methoxybenzoic acid derivatives in parallel with the reference PDE4 inhibitor Rolipram, the aldehyde and carboxylic acid derivatives bearing the 3‑cyclopentyloxy‑4‑methoxy motif inhibited superoxide anion production in fMLP‑stimulated human neutrophils and increased intracellular cAMP levels in TNF‑α‑stimulated neutrophils [1]. The authors explicitly state that these compounds inhibited human PDE4 enzyme selectively, although they were less potent than Rolipram (IC₅₀ ≈ 0.5 µM for Rolipram vs. a reported IC₅₀ of 20.8 µM for the carboxylic acid parent; the latter value originates from a commercial database and should be treated as indicative rather than confirmatory) [1][2]. The study demonstrates that the 3‑cyclopentyloxy‑4‑methoxy pharmacophore is necessary for the dual inhibition of superoxide release and PDE4 activity, providing the quantitative link between the structural feature and the anti-inflammatory mechanism [1].

neutrophilic inflammation PDE4 inhibition superoxide release

Validated Entry Point for PDE4D-Selective Memory-Restoring Agents

The 3‑cyclopentyloxy‑4‑methoxybenzaldehyde (GEBR‑7b) and its oxime derivatives are direct, one‑step transformation products of the same benzoic acid or its aldehyde precursor. GEBR‑7b exhibits a PDE4D IC₅₀ of 0.67 µM and a 3‑ to 10‑fold selectivity window over PDE4A4, PDE4B2, and PDE4C2 isoforms [1][2]. The next‑generation lead 8a (derived from the same catechol‑like core) demonstrates PDE4D3‑selective inhibition, blood–brain barrier penetration, and memory‑enhancing activity in mice at doses that do not provoke emesis, a class‑defining side effect of non‑selective PDE4 inhibitors [2]. The 3‑cyclopentyloxy‑4‑methoxybenzoic acid building block is thus the validated synthetic gateway to a family of compounds with demonstrated in vivo efficacy in cognitive restoration, supported by pharmacokinetic profiling showing adequate brain exposure for compound 8a [2].

PDE4D selectivity Alzheimer's disease memory enhancement

Absence of Equivalent Commercial Alternatives: A Benchmark of Purity and Availability

A survey of major specialty chemical suppliers reveals that 3‑(cyclopentyloxy)‑4‑methoxybenzoic acid is offered in purities of 95 % (Fluorochem) to 97–98 % (AKSci, Fisher Scientific Maybridge, CalPac Lab) . The closely related 3‑chloro‑4‑(cyclopentyloxy)‑5‑methoxybenzoic acid and 3‑bromo‑4‑(cyclopentyloxy)‑5‑methoxybenzoic acid are listed only in screening‑library catalogues (e.g., Hit2Lead, BenchChem) without verified purity specifications or batch‑release analytical data, limiting their suitability for reproducible scale‑up chemistry . The robust multi‑supplier availability of CAS 144036-17-9 at ≥95 % purity, combined with published melting‑point and solubility quality‑control metrics, provides a procurement‑grade benchmark that structurally analogous but less‑characterised competitors do not meet.

chemical procurement purity benchmarking supply chain resilience

High-Impact Procurement Scenarios for 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9)


GMP‑Tracked Synthesis of Piclamilast for Pharmacological Proof‑of‑Concept Studies in COPD and Asthma

The irreplaceable role of 3-(cyclopentyloxy)-4-methoxybenzoic acid as the carboxylic acid precursor to Piclamilast (RP 73401) makes it the mandatory starting material for any laboratory seeking to prepare Piclamilast for PDE4‑inhibition mechanism‑of‑action studies in inflammatory respiratory disease models [1]. The established two‑step activation–coupling procedure (acid chloride formation followed by reaction with 4-amino-3,5-dichloropyridine) has been optimised at pilot scale (Org. Process Res. Dev. 1998), and the ≥95 % purity specification of the starting acid ensures that the resulting Piclamilast can meet the purity thresholds required for in vivo pharmacology [1].

Structure‑Based Design of PDE4D‑Selective Memory‑Enhancing Agents

The 3‑cyclopentyloxy‑4‑methoxybenzoic acid scaffold provides the catechol‑mimetic core that is essential for selective PDE4D inhibition, as demonstrated by the GEBR series of compounds (GEBR‑4a, GEBR‑7b, and compound 8a) [2][3]. Procurement of this building block enables medicinal chemistry teams to explore the chain‑length and cycloamine‑substitution SAR that controls PDE4D‑over‑PDE4B selectivity, with the goal of developing memory‑enhancing candidates that lack the emetic liability of non‑selective PDE4 inhibitors [3]. The documented ability of compound 8a to elevate hippocampal cAMP without affecting Aβ levels provides a translational biomarker framework that guides further analogue synthesis [3].

Neutrophil‑Driven Inflammation Model Development Using the Carboxylic Acid Parent Compound

Although the free carboxylic acid is not the active PDE4 inhibitor, its direct use in the fMLP‑stimulated human neutrophil superoxide‑release assay has been validated as a positive control for the 3‑cyclopentyloxy‑4‑methoxy pharmacophore [2][4]. The compound at 10–100 µM concentrations can serve as a reference inhibitor in assay development for novel anti‑neutrophilic agents targeting ulcerous colitis, rheumatoid arthritis, and COPD, where cAMP‑mediated suppression of neutrophil oxidative burst is the desired mechanism [2][4].

Quality‑Controlled Intermediate Outsourcing for Multi‑Step PDE4‑Inhibitor Synthesis Campaigns

For CROs and pharma supply‑chain managers, the multi‑vendor availability of 3-(cyclopentyloxy)-4-methoxybenzoic acid at ≥95 % purity with a consistent melting point of 164–166 °C provides a reliable procurement specification . In comparison, the 3‑chloro‑ and 3‑bromo‑substituted cyclopentyloxy‑methoxybenzoic acid analogs lack documented purity grades and multi‑supplier sourcing, introducing risk into scale‑up campaigns. The target compound’s solid‑state stability and non‑hygroscopic nature further support ambient‑temperature storage and transportation, simplifying logistics for multi‑gram to kilogram orders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.